Product packaging for D-ribitol 5-phosphate(2-)(Cat. No.:)

D-ribitol 5-phosphate(2-)

Cat. No.: B1262701
M. Wt: 230.11 g/mol
InChI Key: VJDOAZKNBQCAGE-LMVFSUKVSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-ribitol 5-phosphate(2-) is a pentose phosphate derivative that serves as a critical biochemical precursor in several essential pathways. Its primary research value lies in its role as the immediate substrate for D-ribitol-5-phosphate cytidylyltransferase, which catalyzes the synthesis of cytidine diphosphate ribitol (CDP-ribitol) . CDP-ribitol is a key nucleotide sugar donor for the biosynthesis of ribitol phosphate-containing polymers. In Gram-positive bacteria, this process is integral to the assembly of wall teichoic acids, which are poly(ribitol phosphate) polymers crucial for bacterial virulence and fitness . In vertebrate systems, the CDP-ribitol pathway is essential for the proper glycosylation of α-dystroglycan, a component of the dystrophin-glycoprotein complex . The enzymes fukutin (FKTN) and fukutin-related protein (FKRP) sequentially transfer ribitol phosphate from CDP-ribitol to the Core M3 O-mannosyl glycan on α-dystroglycan . This modification creates a priming structure for the subsequent addition of the laminin-binding matriglycan polymer. Mutations in the genes involved in this pathway (including ISPD, FKTN, and FKRP) disrupt this glycosylation and are a major cause of a group of congenital muscular dystrophies known as dystroglycanopathies . Consequently, D-ribitol 5-phosphate is a compound of significant interest for research areas spanning bacterial cell wall biology, glycobiology, and the investigation of therapeutic strategies for muscular dystrophy. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11O8P-2 B1262701 D-ribitol 5-phosphate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11O8P-2

Molecular Weight

230.11 g/mol

IUPAC Name

[(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] phosphate

InChI

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4+,5-/m0/s1

InChI Key

VJDOAZKNBQCAGE-LMVFSUKVSA-L

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O

Canonical SMILES

C(C(C(C(COP(=O)([O-])[O-])O)O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Integration of D Ribitol 5 Phosphate 2

Precursors and Initial Pathway Steps

The formation of D-ribitol 5-phosphate begins with a key intermediate of the pentose (B10789219) phosphate (B84403) pathway.

D-Ribose 5-Phosphate as a Biosynthetic Precursor

D-ribose 5-phosphate (R5P) serves as the primary precursor for the synthesis of D-ribitol 5-phosphate. R5P is a central molecule in cellular metabolism, acting as a product and an intermediate of the pentose phosphate pathway (PPP). wikipedia.orgmedchemexpress.com The generation of R5P is intricately linked to the cell's demand for NADPH, ATP, and pentose sugars, with its formation being regulated by the flow of glucose 6-phosphate through either the PPP or glycolysis. wikipedia.orgontosight.ai In the non-oxidative phase of the PPP, ribulose 5-phosphate can be reversibly isomerized to R5P. wikipedia.orgkhanacademy.org This positions R5P at a critical metabolic crossroads, available for various biosynthetic processes, including the synthesis of D-ribitol 5-phosphate. ontosight.aiportlandpress.com

Enzymatic Reduction of Ribose 5-Phosphate to D-Ribitol 5-Phosphate

The conversion of D-ribose 5-phosphate to D-ribitol 5-phosphate is an enzymatic reduction reaction. While the specific enzymes catalyzing this reduction in all organisms are not fully elucidated, the general mechanism involves the reduction of the aldehyde group of D-ribose 5-phosphate to a primary alcohol, forming the sugar alcohol structure of ribitol (B610474). In some bacteria, the conversion of D-ribulose 5-phosphate, an isomer of D-ribose 5-phosphate, to D-ribitol 5-phosphate is catalyzed by ribitol-5-phosphate 1-dehydrogenase. biocyc.org This reaction is reversible and utilizes NAD(P)H as a cofactor. biocyc.org

Pentose Phosphate Pathway Interconnections

The metabolism of D-ribitol 5-phosphate is intrinsically linked to the pentose phosphate pathway, a major hub of cellular metabolism.

Role in Glucose Metabolism and NADPH Generation

The pentose phosphate pathway (PPP) is a crucial route for glucose metabolism that runs in parallel with glycolysis. nih.gov A primary function of the oxidative branch of the PPP is the production of NADPH. nih.govkhanacademy.org This reducing equivalent is vital for various anabolic reactions and for protecting the cell against oxidative stress. nih.govnih.gov The synthesis of D-ribitol 5-phosphate from a PPP intermediate, D-ribose 5-phosphate, highlights a direct connection to glucose metabolism. nih.gov By utilizing a product of the PPP, the synthesis of D-ribitol 5-phosphate is indirectly linked to the cellular redox state and the availability of glucose.

Linkages to Nucleotide Metabolism and D-Ribose-5-Phosphate Functionality

D-ribose 5-phosphate is a fundamental building block for nucleotides, the precursors of DNA and RNA. wikipedia.orgkhanacademy.orgkhanacademy.org It is converted to phosphoribosyl pyrophosphate (PRPP), an activated form of ribose, which is essential for both the de novo synthesis and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.orgnih.gov The utilization of D-ribose 5-phosphate for D-ribitol 5-phosphate synthesis places it in competition with nucleotide biosynthesis. Recent research suggests that D-ribose 5-phosphate may act as a key metabolic link between nucleotide and amino acid metabolism, particularly under cellular stress conditions. researchgate.netnih.gov Therefore, the metabolic fate of D-ribose 5-phosphate, whether towards nucleotide synthesis or D-ribitol 5-phosphate production, is likely subject to tight cellular regulation.

D-Ribitol 5-Phosphate Cytidylyltransferase Activity

A key enzymatic step in the further metabolism of D-ribitol 5-phosphate is its activation by cytidylyltransferase.

D-ribitol-5-phosphate cytidylyltransferase is an enzyme that catalyzes the reaction between CTP (cytidine triphosphate) and D-ribitol 5-phosphate to produce CDP-ribitol and diphosphate (B83284). wikipedia.org This enzyme is crucial for the biosynthesis of cell surface glycans, particularly in the context of protein O-linked mannosylation. uniprot.orgmedchemexpress.com The product of this reaction, CDP-ribitol, serves as a substrate for other enzymes involved in the glycosylation of proteins like α-dystroglycan. medchemexpress.combiocyc.org Interestingly, this enzyme can also exhibit activity towards other pentose phosphates, such as D-ribose 5-phosphate and D-ribulose 5-phosphate, leading to the formation of their corresponding CDP-sugars. uniprot.orgmedchemexpress.com

EnzymeSubstratesProductsFunction
D-ribitol-5-phosphate cytidylyltransferase CTP, D-ribitol 5-phosphateCDP-ribitol, DiphosphateBiosynthesis of CDP-ribitol for protein glycosylation. wikipedia.orguniprot.org
CTP, D-ribose 5-phosphateCDP-D-ribose, DiphosphateSide activity. uniprot.orgmedchemexpress.com
CTP, D-ribulose 5-phosphateCDP-D-ribulose, DiphosphateSide activity. uniprot.orgmedchemexpress.com

Catalytic Conversion to Cytidine (B196190) Diphosphate (CDP)-Ribitol

The conversion of D-ribitol 5-phosphate to CDP-ribitol is a critical step in the biosynthesis of various cellular components, most notably teichoic acids in Gram-positive bacteria and for protein O-linked mannosylation in humans. ontosight.aiuniprot.org This reaction is catalyzed by the enzyme D-ribitol-5-phosphate cytidylyltransferase. wikipedia.org The enzyme facilitates the transfer of a cytidylyl group from cytidine triphosphate (CTP) to D-ribitol 5-phosphate, resulting in the formation of CDP-ribitol and pyrophosphate. ontosight.aiwikipedia.org

Enzymatic Characterization and Substrate Specificity

The enzymes responsible for the synthesis of CDP-ribitol have been a subject of significant research, particularly due to their potential as antibiotic targets.

TarI (Spr1149) and TarIJ Complex in Bacteria

In many bacteria, the synthesis of CDP-ribitol is carried out by a bifunctional enzyme or an enzyme complex. In Streptococcus pneumoniae, the genes tarI (spr1149) and tarJ (spr1148) are crucial for this process. nih.govnih.gov TarJ, an NADPH-dependent alcohol dehydrogenase, first synthesizes ribitol 5-phosphate from ribulose 5-phosphate. nih.govnih.gov Subsequently, TarI, a cytidylyltransferase, catalyzes the formation of CDP-ribitol from ribitol 5-phosphate and CTP. nih.govnih.gov The essentiality of these genes for cell growth underscores their importance in pneumococcal teichoic acid synthesis. nih.govnih.gov

Similarly, in Staphylococcus aureus, the CDP-ribitol synthesis locus consists of tarI and tarJ, which encode for the cytidylyltransferase and reductase domains, respectively. mcmaster.ca These two proteins form a functional CDP-ribitol synthase complex. mcmaster.ca The study of these enzymes in pathogens like Haemophilus influenzae and S. aureus has revealed them to be virulence-associated and potential targets for novel antimicrobial agents. mcmaster.caresearchgate.net

Kinetic Parameters and Reaction Mechanisms of D-Ribitol 5-Phosphate Cytidylyltransferase

The enzyme D-ribitol-5-phosphate cytidylyltransferase (EC 2.7.7.40) belongs to the transferase family, specifically the nucleotidyltransferases. wikipedia.org It catalyzes the reversible reaction:

CTP + D-ribitol 5-phosphate ⇌ diphosphate + CDP-ribitol wikipedia.org

Studies on the TarIJ complex in S. aureus have shown that the reductase and cytidylyltransferase activities have significantly different turnover rates, with the reductase being the rate-limiting step. mcmaster.ca Mechanistic studies of the CDP-ribitol synthases from both H. influenzae (a bifunctional enzyme called Bcs1) and S. aureus (the TarIJ complex) have indicated that both the reductases and the cytidylyltransferases follow ordered mechanisms for substrate binding and product release. mcmaster.ca Interestingly, the sequence of these events differs between the orthologous cytidylyltransferases of the two organisms. mcmaster.ca

Enzyme/ComplexOrganismFunctionKey Findings
TarI (spr1149) Streptococcus pneumoniaeCytidylyltransferaseSynthesizes CDP-ribitol from ribitol 5-phosphate and CTP. Essential for cell growth. nih.govnih.gov
TarJ (spr1148) Streptococcus pneumoniaeNADPH-dependent alcohol dehydrogenaseSynthesizes ribitol 5-phosphate from ribulose 5-phosphate. nih.govnih.gov
TarIJ Complex Staphylococcus aureusCDP-ribitol synthaseForms a functional complex where the reductase (TarJ) is rate-limiting. mcmaster.ca
Bcs1 Haemophilus influenzaeBifunctional CDP-ribitol synthaseCatalyzes a two-step reaction with reduction preceding cytidylyl transfer. mcmaster.ca

D-Ribitol 5-Phosphate(2-) in the Production of Essential Biomolecules

Beyond its role in bacterial cell wall synthesis, D-ribitol 5-phosphate is a precursor to other vital molecules.

Intermediate in Riboflavin (B1680620) (Vitamin B2) Biosynthesis

D-ribitol 5-phosphate is a key intermediate in the biosynthesis of riboflavin (Vitamin B2). nih.gov The biosynthesis of riboflavin starts with D-ribulose 5-phosphate and guanosine (B1672433) triphosphate (GTP). nih.govwikipedia.org Through a series of enzymatic reactions, D-ribulose 5-phosphate is converted into a precursor for the ribityl side chain of riboflavin. nih.gov Specifically, the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase acts on ribulose 5-phosphate. youtube.com This pathway ultimately leads to the formation of the vitamin, which is essential for producing the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). wikipedia.orgwikipedia.org These flavocoenzymes are critical for a wide range of redox reactions central to cellular metabolism. wikipedia.orgwikipedia.org

Contribution to Coenzyme Q Synthesis

While a direct, step-by-step contribution of D-ribitol 5-phosphate to Coenzyme Q (CoQ) synthesis is not explicitly detailed in the provided context, its role in riboflavin synthesis has indirect implications. Coenzyme Q, an essential electron carrier in the mitochondrial respiratory chain, receives electrons from various redox pathways, including those involving FADH2. nih.gov FADH2 is derived from riboflavin (Vitamin B2). wikipedia.org Therefore, by being a precursor to riboflavin, D-ribitol 5-phosphate indirectly contributes to the pool of FADH2, which is a crucial electron donor for the Coenzyme Q pool in the electron transport chain. nih.govmdpi.com The synthesis of Coenzyme Q itself involves a complex pathway starting from farnesyl pyrophosphate, derived from the mevalonate (B85504) pathway. mdpi.comyoutube.com

Biological Functions and Molecular Mechanisms of D Ribitol 5 Phosphate 2

Role in Bacterial Cell Wall Teichoic Acids

Teichoic acids (TAs) are a diverse class of polymers, and those containing ribitol (B610474) phosphate (B84403) are central to the cell wall architecture of many Gram-positive bacteria. wikipedia.orgnih.gov D-ribitol-5-phosphate(2-) is the monomeric unit that polymerizes to form the backbone of these specific TAs.

Structural Component of Poly(ribitol phosphate) Polymers

Poly(ribitol phosphate) [poly(RboP)] is a major type of wall teichoic acid (WTA) where repeating units of ribitol-5-phosphate are linked by phosphodiester bonds. nih.govechemi.comebi.ac.uk These polymers are covalently attached to the peptidoglycan layer of the cell wall, extending outwards from the cell surface. wikipedia.org The negative charge conferred by the phosphate groups in the poly(RboP) chain is crucial for maintaining the ion balance at the cell surface, particularly for sequestering divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for various cellular processes. vaia.commicrobeonline.com

The general structure of poly(RboP) consists of a repeating D-ribitol-5-phosphate monomer. This basic structure can be further modified with various substituents, such as D-alanine esters or glycosyl groups, which contribute to the structural diversity and functional specificity of WTAs in different bacterial species. numberanalytics.comnumberanalytics.com

Table 1: Common Types of Teichoic Acids

Teichoic Acid TypeBackbone CompositionLinkage
Poly(ribitol phosphate) WTARepeating D-ribitol-5-phosphate unitsPhosphodiester bonds
Poly(glycerol phosphate) WTARepeating glycerol-3-phosphate unitsPhosphodiester bonds
Lipoteichoic Acid (LTA)Typically poly(glycerol phosphate)Anchored to the cell membrane via a glycolipid

Stepwise Assembly of Wall Teichoic Acids (WTAs)

The biosynthesis of WTAs is a complex, multi-step process that occurs both in the cytoplasm and at the cell membrane. numberanalytics.comnumberanalytics.com The assembly of poly(RboP) WTAs involves a series of enzymatic reactions that sequentially build the polymer chain.

In organisms like Staphylococcus aureus, the polymerization of the poly(RboP) chain is a critical step. Research has identified two key enzymes, TarK and TarL, that are involved in this process. nih.govnih.gov While initially there was some debate about their precise functions, it is now understood that both enzymes possess bifunctional primase and polymerase activities. nih.govnih.gov

TarL is considered the primary polymerase responsible for the synthesis of the main, longer poly(RboP) chain, often referred to as L-WTA. nih.govnih.gov It catalyzes both the initial transfer of a ribitol phosphate unit to the linkage unit (priming) and the subsequent elongation of the polymer chain. nih.gov

TarK directs the synthesis of a second, shorter, and electrophoretically distinct poly(RboP) polymer, designated K-WTA. nih.govnih.gov The expression of TarK can be regulated, suggesting that bacteria can modulate the length and type of their WTAs in response to environmental cues. nih.govnih.gov

The building blocks for WTA synthesis are synthesized in the cytoplasm. For poly(RboP) WTAs, this involves the enzymatic conversion of ribulose 5-phosphate to CDP-ribitol. nih.gov This activated precursor, along with others required for the linkage unit, is then utilized at the cytoplasmic face of the cell membrane.

The assembly of the WTA polymer occurs on a lipid carrier, undecaprenyl phosphate, within the cell membrane. nih.gov Once the full-length polymer is synthesized, it is transported across the cell membrane to the outer surface. This export is mediated by a dedicated ABC (ATP-binding cassette) transporter system, typically composed of TarG and TarH proteins. nih.govnih.gov Following export, the WTA is covalently attached to the peptidoglycan of the cell wall. nih.gov

Polyribosyl Ribitol Phosphate (PRP) in Bacterial Capsules (e.g., Haemophilus influenzae type b)

Beyond its role in WTAs of Gram-positive bacteria, a polymer of ribosyl-ribitol phosphate, known as polyribosyl ribitol phosphate (PRP), forms the capsular polysaccharide of the Gram-negative bacterium Haemophilus influenzae type b (Hib). metrohm.comcreative-diagnostics.comresearchgate.net This capsule is a major virulence factor for the bacterium, protecting it from the host's immune system. metrohm.com The PRP capsule is composed of repeating units of D-ribose and ribitol-5-phosphate. researchgate.net The development of conjugate vaccines containing purified PRP has been highly effective in preventing Hib infections, such as meningitis, in children. metrohm.comgoogle.comdrugbank.com

Physiological Implications of Teichoic Acid Biosynthesis in Gram-Positive Bacteria

The biosynthesis of WTAs, and therefore the availability and polymerization of D-ribitol-5-phosphate(2-), has profound physiological consequences for Gram-positive bacteria. numberanalytics.comnih.gov

Cell Wall Integrity and Morphology: WTAs are crucial for maintaining the structural integrity of the cell wall and for determining cell shape, particularly in rod-shaped bacteria. nih.govvaia.combiorxiv.org

Regulation of Autolysins: Teichoic acids play a role in regulating the activity of autolysins, which are enzymes that break down peptidoglycan and are essential for cell growth and division. wikipedia.orgnumberanalytics.com

Host-Pathogen Interactions: The surface-exposed WTAs can mediate the adhesion of bacteria to host cells and tissues, a critical step in the initiation of infection. numberanalytics.com They can also modulate the host immune response. numberanalytics.comnih.gov

Antibiotic Resistance: In some bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), WTAs are required for the expression of β-lactam resistance. nih.govmicrobeonline.com

Table 2: Key Enzymes in Poly(ribitol phosphate) WTA Biosynthesis

EnzymeFunctionOrganism Example
TarKPrimase and polymerase for K-WTA synthesisStaphylococcus aureus
TarLPrimary primase and polymerase for L-WTA synthesisStaphylococcus aureus
TarG/TarHABC transporter for WTA exportStaphylococcus aureus

D-Ribitol 5-Phosphate(2-) in Mammalian Glycosylation

Incorporation into O-Mannosyl Glycans on Alpha-Dystroglycan

D-ribitol-5-phosphate is a key structural element of the O-mannosyl glycans on α-dystroglycan, a protein crucial for connecting the extracellular matrix to the muscle cell's cytoskeleton. elifesciences.org The functional glycan on α-DG, necessary for its interaction with extracellular matrix proteins like laminin (B1169045), contains a unique structure where a phosphotrisaccharide is linked to xylose via a ribitol phosphodiester bridge. elifesciences.orgnih.gov This entire O-mannosyl glycan has a complex structure, which includes a tandem repeat of D-ribitol-5-phosphate (Rbo5P). researchgate.netresearchgate.net The proper assembly of this glycan is essential for muscle integrity and function. jensenlab.org Defects in the incorporation of D-ribitol-5-phosphate lead to hypoglycosylation of α-DG, which in turn reduces its binding affinity for laminin and causes various forms of muscular dystrophy. researchgate.netjensenlab.org

The core M3 O-mannosyl glycan on α-dystroglycan serves as the attachment point for this intricate structure. researchgate.net The synthesis of this glycan involves multiple glycosyltransferases, and mutations in the genes encoding these enzymes are responsible for congenital and limb-girdle muscular dystrophies. elifesciences.orgnih.gov

Elucidation of the Tandem D-Ribitol 5-Phosphate Linker Structure in Mammals

The functional O-mannosyl glycan on α-dystroglycan possesses a distinctive tandem D-ribitol-5-phosphate (Rbo5P) structure. researchgate.netoup.com This structure acts as a scaffold for the subsequent addition of a repeating disaccharide unit, [-3GlcAβ1-3Xylα1-]n, known as matriglycan, which is the ligand-binding moiety. researchgate.netoup.com The complete structure has been identified as [3GlcAβ1-3Xylα1]n-3GlcAβ1-4Xyl-Rbo5P-1Rbo5P-3GalNAcβ1-3GlcNAcβ1-4(phospho-6)Manα1-. researchgate.netnih.gov

The first Rbo5P is attached to the C3 position of a GalNAc residue within the core M3 glycan structure. nih.govglycoforum.gr.jp The second Rbo5P is then linked to the C1 position of the first Rbo5P, forming the tandem Rbo5P-1Rbo5P unit. nih.govglycoforum.gr.jp This tandem ribitol phosphate linker is a novel post-translational modification discovered in mammals. oup.com

Involvement of Specific Glycosyltransferases in D-Ribitol 5-Phosphate Transfer

The biosynthesis and attachment of D-ribitol-5-phosphate to α-dystroglycan are orchestrated by a series of specific enzymes.

Isoprenoid synthase domain-containing protein (ISPD), also known as CDP-ribitol pyrophosphorylase A (CRPPA), is a key enzyme responsible for synthesizing cytidine (B196190) diphosphate-ribitol (CDP-ribitol). researchgate.netnih.govnih.gov It catalyzes the reaction between CTP and D-ribitol-5-phosphate to produce CDP-ribitol, the activated donor substrate required for the transfer of ribitol-5-phosphate. nih.govresearchgate.net Functional studies have confirmed that ISPD has cytidyltransferase activity, with the highest efficiency towards ribitol-5-phosphate. ibb.waw.pl The identity of its product, CDP-ribitol, has been verified through mass spectrometry and NMR spectroscopy. ibb.waw.pl

Mutations in the ISPD gene lead to a deficiency in CDP-ribitol, resulting in defective glycosylation of α-dystroglycan and causing a form of congenital muscular dystrophy. researchgate.netnih.gov Studies have shown that supplementation with CDP-ribitol can rescue the glycosylation defects in ISPD-deficient cells. researchgate.net

Fukutin (FKTN) and Fukutin-Related Protein (FKRP) are two Golgi-localized type II transmembrane proteins that act as ribitol-5-phosphate transferases. nih.govcardiff.ac.uk They sequentially transfer Rbo5P from the donor substrate, CDP-ribitol, to the core M3 glycan of α-dystroglycan. researchgate.netnih.gov

Fukutin (FKTN) transfers the first Rbo5P molecule to the C3 position of the GalNAc residue in the phospho-core M3 structure. nih.govglycoforum.gr.jp

Fukutin-Related Protein (FKRP) then transfers the second Rbo5P to the C1 position of the first Rbo5P. nih.govglycoforum.gr.jp

Mutations in both FKTN and FKRP are leading causes of dystroglycanopathies, including Fukuyama congenital muscular dystrophy and limb-girdle muscular dystrophy type 2I. nih.govcardiff.ac.uk The enzymatic activity of both FKTN and FKRP is dependent on the prior phosphorylation of the mannose residue in the core M3 glycan by the protein O-mannose kinase (POMK). glycoforum.gr.jp

Following the formation of the tandem ribitol-5-phosphate structure, the transmembrane protein 5 (TMEM5), also known as ribitol xylosyltransferase 1 (RXYLT1), plays a crucial role. oup.comgenecards.org TMEM5 is a xylosyltransferase that transfers a xylose (Xyl) residue from UDP-D-xylose to the second ribitol-5-phosphate of the tandem linker. oup.comnih.gov This reaction forms a Xylβ1-4Rbo5P linkage. oup.comnih.gov

This xylosylation step is critical as it creates the primer structure necessary for the subsequent elongation of the matriglycan polymer by the LARGE1 enzyme. oup.comglycoforum.gr.jp The structure formed by TMEM5 and the subsequent action of B4GAT1, which adds a glucuronic acid (GlcA) residue, is GlcAβ1-4Xylβ1-4Rbo5P. oup.comglycoforum.gr.jp This differs from the repeating [-3GlcAβ1-3Xylα1-]n units of the mature matriglycan. glycoforum.gr.jp Mutations in TMEM5 that impair its xylosyltransferase activity lead to α-dystroglycanopathies, characterized by defects in the elongation of the matriglycan on O-mannosyl glycans. nih.govgenecards.org

Data Tables

Table 1: Key Enzymes in D-Ribitol 5-Phosphate(2-) Metabolism and Transfer

EnzymeGeneFunctionSubstrate(s)Product
ISPD/CRPPA ISPDCDP-ribitol pyrophosphorylaseCTP, D-ribitol-5-phosphateCDP-ribitol, Pyrophosphate
Fukutin FKTNRibitol-5-phosphate transferase ICDP-ribitol, Core M3 glycanRbo5P-Core M3 glycan
FKRP FKRPRibitol-5-phosphate transferase IICDP-ribitol, Rbo5P-Core M3 glycanRbo5P-Rbo5P-Core M3 glycan
TMEM5/RXYLT1 TMEM5Ribitol β1,4-xylosyltransferaseUDP-xylose, Rbo5P-Rbo5P-Core M3 glycanXyl-Rbo5P-Rbo5P-Core M3 glycan

Table 2: Structure of the Functional O-Mannosyl Glycan on α-Dystroglycan

ComponentLinkageAttached to
Matriglycan [-3GlcAβ1-3Xylα1-]nGlcA
Linker Tetrasaccharide GlcAβ1-4Xylβ1-4Rbo5P-1Rbo5PGalNAc
Core M3 GalNAcβ1-3GlcNAcβ1-4(phospho-6)Manα1Ser/Thr residue of α-DG

Functional Significance of D-Ribitol 5-Phosphate-Containing Glycans in Brain and Muscle Development

D-ribitol-5-phosphate is a vital component of O-mannosyl glycans, which are complex sugar structures attached to proteins. A key protein decorated with these glycans is α-dystroglycan (α-DG), a cell-surface receptor crucial for the structural integrity and function of skeletal muscles and the brain. researchgate.netwikipedia.org The proper glycosylation of α-DG, which includes the incorporation of D-ribitol-5-phosphate, is essential for its ability to bind to other proteins in the extracellular matrix, such as laminin. researchgate.net This connection provides a critical link between the cell's internal cytoskeleton and the surrounding matrix, a link that is indispensable for maintaining muscle and brain tissue architecture. researchgate.netwhiterose.ac.uk

In skeletal muscle, the α-DG-extracellular matrix interaction is fundamental for sarcolemmal stability. Disruptions in this linkage due to defective glycosylation lead to a group of genetic disorders known as dystroglycanopathies, which are a form of congenital muscular dystrophy. whiterose.ac.uk These disorders are characterized by progressive muscle wasting and weakness. nih.gov The severity of dystroglycanopathies can vary, with some of the most severe forms being associated with mutations in genes responsible for the synthesis and transfer of D-ribitol-5-phosphate, such as ISPD, FKTN, and FKRP. nih.gov

The importance of D-ribitol-5-phosphate-containing glycans extends to the development of the central nervous system. wikipedia.org Aberrant glycosylation of α-DG in the brain is associated with structural brain abnormalities, highlighting the critical role of these glycans in neuronal development and migration. nih.gov The O-mannosyl glycans on α-DG are involved in cell-cell and cell-extracellular matrix adhesion and signaling, processes that are fundamental to the proper formation of brain structures. researchgate.net

Table 1: Key Proteins and their Roles in D-Ribitol 5-Phosphate-Containing Glycan Function

ProteinFunctionImplication of Deficiency
α-Dystroglycan (α-DG) A cell-surface receptor that, when properly glycosylated with D-ribitol-5-phosphate-containing glycans, binds to extracellular matrix proteins like laminin, linking the cytoskeleton to the extracellular matrix. researchgate.netwhiterose.ac.ukLeads to muscular dystrophies (dystroglycanopathies) and abnormal brain development due to compromised cell-matrix interactions. wikipedia.orgwhiterose.ac.uk
ISPD (Isoprenoid synthase domain-containing protein) An enzyme that synthesizes CDP-ribitol, the donor substrate for the transfer of ribitol-5-phosphate to the glycan chain of α-DG. nih.govMutations cause severe forms of dystroglycanopathy due to a lack of the necessary building block for the glycan. nih.govnih.gov
FKTN (Fukutin) A ribitol-5-phosphate transferase that is involved in the glycosylation of α-dystroglycan. nih.govMutations lead to dystroglycanopathy with a wide clinical spectrum, including muscular dystrophy and cardiomyopathy. nih.gov
FKRP (Fukutin-related protein) Functions as a ribitol-5-phosphate transferase, using CDP-ribitol as the substrate to extend the glycan chain on α-DG. researchgate.netMutations are a common cause of dystroglycanopathy, leading to impaired glycosylation of α-DG and subsequent muscle and sometimes brain defects. nih.govnih.gov

Regulation of Gene Expression and Cellular Signaling Pathways

The influence of D-ribitol-5-phosphate(2-) extends to the regulation of fundamental cellular processes, including gene expression and signaling pathways. While direct regulation by the soluble compound is an area of ongoing research, its role as a constituent of α-dystroglycan glycans provides a clear mechanism for its impact on cellular signaling.

The α-dystroglycan protein, with its D-ribitol-5-phosphate-containing glycans, functions as a receptor that mediates interactions between cells and the extracellular matrix. researchgate.netwhiterose.ac.uk These interactions are not merely structural; they are critical for initiating intracellular signaling cascades that can influence gene expression. By binding to extracellular matrix components, α-dystroglycan can modulate pathways that control cell survival, proliferation, and differentiation. researchgate.net

Furthermore, there is evidence to suggest a more direct role for D-ribitol-5-phosphate in cellular regulation. Studies have indicated that this compound can exert regulatory effects on the expression of genes involved in the biosynthesis of fatty acids. biosynth.com

D-Ribitol 5-Phosphate(2-) as a Metabolic Checkpoint

D-ribitol-5-phosphate and its derivatives function as a metabolic checkpoint in critical cellular pathways, particularly in the context of nutrient availability and stress. The synthesis of CDP-ribitol, which is derived from D-ribitol-5-phosphate, can be a rate-limiting step in the glycosylation of α-dystroglycan. researchgate.net This suggests that the availability of D-ribitol-5-phosphate can act as a checkpoint for the proper assembly of these essential glycans.

In conditions where the enzymes responsible for CDP-ribitol synthesis are mutated and have reduced function, as is the case in certain dystroglycanopathies, the supply of this crucial substrate becomes a bottleneck. nih.gov Research has shown that supplementing with ribitol, a precursor to D-ribitol-5-phosphate, can increase the intracellular levels of both ribitol-5-phosphate and CDP-ribitol. researchgate.netnih.gov This increased availability of the substrate can help to overcome the enzymatic deficiency, leading to improved glycosylation of α-dystroglycan and amelioration of disease phenotypes in animal models. researchgate.net

A closely related compound, D-ribose-5-phosphate, which is part of the pentose (B10789219) phosphate pathway and a precursor for D-ribitol-5-phosphate, has been identified as a metabolic checkpoint that links glucose metabolism to the regulation of the YAP (Yes-associated protein) signaling pathway. nih.govresearchgate.net Under conditions of glucose limitation, a decrease in D-ribose-5-phosphate levels leads to the activation of YAP, a transcriptional regulator that promotes cell survival. nih.govresearchgate.net This highlights the role of these pentose phosphates in sensing metabolic stress and initiating adaptive cellular responses.

Advanced Research Methodologies for D Ribitol 5 Phosphate 2 Analysis

Detection and Quantification Techniques

Accurate detection and quantification are fundamental to understanding the roles of D-ribitol 5-phosphate in cellular metabolism and disease. Researchers utilize a suite of high-sensitivity analytical methods to measure its concentration in complex biological samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for metabolomics, offering high sensitivity and selectivity for the analysis of specific metabolites within complex biological mixtures. nih.govscilit.com This method separates compounds based on their physicochemical properties via liquid chromatography before they are ionized and detected by a mass spectrometer, allowing for both identification and quantification. nih.gov

In the context of D-ribitol 5-phosphate research, LC-MS/MS has been successfully applied to profile metabolites in cancer cells. One study conducted a global untargeted metabolomic analysis on MCF-7 breast cancer cells treated with ribitol (B610474). The results demonstrated that ribitol can effectively enter the cells and is converted into its phosphorylated forms. researchgate.net Using LC-MS/MS, the researchers were able to detect and quantify a significant increase in the levels of D-ribitol 5-phosphate and its downstream product, CDP-ribitol, in cells treated with ribitol compared to untreated controls. researchgate.netresearchgate.net

Table 1: Quantification of Ribitol Metabolites in MCF-7 Cells via LC-MS/MS

MetaboliteControl Cells (ng per 10^5 cells)Ribitol-Treated Cells (ng per 10^5 cells)Fold Increase
Ribitol~6~243~40x
D-Ribitol 5-phosphateUndisclosed Base LevelUndisclosed Higher Level~5x
CDP-ribitolUndisclosed Base LevelUndisclosed Higher Level~10x

Data derived from a study on MCF-7 breast cancer cells, showing a significant increase in D-ribitol 5-phosphate and related metabolites upon treatment with ribitol. researchgate.net

This analytical approach is crucial for tracing the metabolic fate of ribitol and understanding how its supplementation impacts cellular pathways. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules and is increasingly used for quantitative analysis (qNMR). researchgate.netnih.gov The technique provides detailed information about the atomic structure of a molecule in solution, making it ideal for confirming the identity of synthesized compounds or metabolites isolated from biological sources.

D-ribitol 5-phosphate has been successfully identified and characterized using magnetic resonance spectroscopy techniques. biosynth.com Advanced NMR methods, such as multidimensional NMR, can be applied to complex biological samples, including intact tissues. By enriching tissues with NMR-active isotopes like carbon-13 and nitrogen-15, researchers can obtain detailed molecular fingerprints, enabling the identification of specific compounds like poly(adenosine diphosphate (B83284) ribose) in a bone matrix, illustrating the power of this approach to discover unexpected molecules in biological systems. nih.gov This same principle allows for the precise structural verification of D-ribitol 5-phosphate and its analogs in various research contexts.

Immunoassays, which utilize the specific binding between an antibody and an antigen, offer a high-throughput and sensitive method for quantifying specific molecules.

The generation of specific antibodies is the cornerstone of any immunoassay. For D-ribitol 5-phosphate, antibodies are typically raised against larger structures where it acts as a key epitope. A primary example is the capsular polysaccharide of Haemophilus influenzae type b (Hib), known as polyribosyl-ribitol phosphate (B84403) (PRP), which is a polymer of ribosyl-ribitol phosphate. nih.govnibsc.org This polymer is highly immunogenic and is the target antigen in Hib vaccines.

Furthermore, research has demonstrated the development of antibodies that are specifically raised against the hapten D-ribitol-5-phosphate itself. nih.gov These antibodies show remarkable specificity, enabling them to distinguish D-ribitol-5-phosphate from similar molecules. Interestingly, these antibodies have been found to cross-react with Flavin mononucleotide (FMN) due to structural similarities, an observation that has been cleverly exploited for analytical purposes. nih.gov

The indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format used to quantify small molecules like haptens. In this setup, the target antigen in a sample competes with a fixed amount of antigen coated on a microplate well for binding to a limited amount of specific primary antibody. nih.gov The resulting signal from a secondary, enzyme-labeled antibody is inversely proportional to the concentration of the antigen in the sample: a lower signal indicates a higher concentration of the target molecule. nih.govbio-rad-antibodies.com

This principle has been applied using antibodies specific to D-ribitol-5-phosphate to develop an immunoassay for Flavin mononucleotide (FMN). nih.gov The cross-reactivity of the anti-D-ribitol-5-phosphate antibody with FMN allowed for its quantification. The developed assay is highly sensitive and robust, demonstrating the utility of these specific antibodies in quantitative analysis. nih.gov

Table 2: Performance Characteristics of an icELISA Using an Anti-D-Ribitol-5-Phosphate Antibody

Analyte50% Inhibition Concentration (IC50)Limit of Detection (LOD, IC10)Detection Range
Flavin mononucleotide (FMN)7.84 ng/mL0.24 ng/mL0.1 - 100 ng

Performance metrics of an indirect competitive ELISA developed for the quantification of FMN, utilizing an antibody that recognizes the D-ribitol-5-phosphate epitope. nih.gov

Immunoassays for D-Ribitol 5-Phosphate and Related Molecules

Chemo-Enzymatic Synthesis and Analog Preparation for Biological Research

Chemo-enzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity and efficiency of biocatalysts (enzymes). nih.gov This approach is particularly valuable for the synthesis of complex natural products and their analogs, such as phosphorylated sugars. worktribe.com

The synthesis of D-ribitol 5-phosphate analogs for biological research exemplifies the power of this strategy. A key application is the creation of metabolic labeling probes to study cell-surface glycans. whiterose.ac.uk Researchers have detailed the synthesis of a panel of 1-azido-analogues of D-ribitol-5-phosphate. These probes are designed to be metabolized by cells and incorporated into glycans, providing a chemical handle (the azide (B81097) group) for subsequent detection and analysis. whiterose.ac.uk

The synthesis is a multi-step process starting from a simple sugar, D-ribose. A significant challenge in creating cell-permeable probes was the installation of a protected phosphate group. This was overcome by developing a new methodology that uses a readily synthesized tris(2-bromoethyl) phosphate starting material to introduce the protected phosphotriester. whiterose.ac.uk Such synthetic analogs are powerful tools for monitoring protein glycosylation and studying its role in health and in diseases like dystroglycanopathies, where glycosylation involving D-ribitol-5-phosphate is known to be crucial. whiterose.ac.uk

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques are fundamental to elucidating the metabolic pathways involving D-ribitol 5-phosphate(2-). These approaches, particularly gene knockout and overexpression studies, have been instrumental in identifying the function of specific enzymes and transporters. Concurrently, metabolic engineering strategies are being developed to modulate its production for therapeutic and research purposes.

Gene Knockout and Overexpression Studies in Microbial and Eukaryotic Systems

Manipulating the expression of genes involved in the synthesis, transport, and catabolism of D-ribitol 5-phosphate and its precursors provides direct evidence of their physiological roles.

Microbial Systems

In bacteria, D-ribitol 5-phosphate is a key intermediate in pentitol (B7790432) metabolism. Gene manipulation studies in species like Lactobacillus casei and Escherichia coli have been crucial for mapping these pathways.

In a study of Lactobacillus casei strain BL23, which can ferment D-ribitol, researchers identified an 11-kb gene region absent in non-fermenting strains. nih.gov Deletion of a gene within this region encoding a component (EIIB) of a presumed ribitol phosphotransferase system (PTS) was shown to completely block D-ribitol fermentation. nih.gov Conversely, the overexpression and subsequent purification of six other genes from this region allowed for the functional characterization of the catabolic pathway. nih.gov The enzymes were identified as D-ribitol-5-phosphate 2-dehydrogenase, D-ribulose-5-P 3-epimerase, D-ribose-5-P isomerase, and D-xylulose-5-P phosphoketolase, which sequentially convert D-ribitol 5-phosphate into intermediates of the pentose (B10789219) phosphate and glycolytic pathways. nih.gov

In E. coli, studies have focused on the enzymes that produce the precursor, ribose-5-phosphate (B1218738) (R5P). The knockout of the rpiAB genes, which encode ribose-5-phosphate isomerases, prevents the synthesis of R5P from the oxidative branch of the pentose phosphate pathway. nih.gov This forces the cell to reverse the non-oxidative branch of the pathway to produce the essential R5P, demonstrating the critical role of these isomerases in maintaining the precursor pool for compounds like D-ribitol 5-phosphate. nih.gov

OrganismGene(s) ManipulatedType of ManipulationKey FindingReference
Lactobacillus casei BL23Ribitol PTS component (EIIB)Gene DeletionPrevented the fermentation of D-ribitol, confirming the gene's role in transport. nih.gov
Lactobacillus casei BL23Catabolic enzymes (e.g., D-ribitol-5-phosphate 2-dehydrogenase)Gene OverexpressionAllowed for purification and functional characterization of the D-ribitol catabolic pathway. nih.gov
Escherichia colirpiAB (ribose-5-phosphate isomerases)Gene Deletion (Knockout)Forced a reversal of the non-oxidative pentose phosphate pathway to synthesize ribose-5-phosphate. nih.gov

Eukaryotic Systems

In mammals, D-ribitol 5-phosphate is a crucial component of the matriglycan on α-dystroglycan, a protein essential for muscle integrity. eurocarb2025.comnih.gov Genetic studies in this context often focus on the enzymes responsible for synthesizing and transferring ribitol phosphate.

The enzymes ISPD (isoprenoid synthase domain containing), FKTN (fukutin), and FKRP (fukutin-related protein) are central to this pathway. glycoforum.gr.jpnih.gov ISPD is a cytidylyltransferase that produces CDP-ribitol, the activated donor substrate, from CTP and D-ribitol 5-phosphate. nih.govnih.gov FKTN and FKRP then act as transferases, sequentially adding ribitol-5-phosphate units to the growing glycan chain. glycoforum.gr.jpresearchgate.net

Gene knockout studies have confirmed the specific roles of these enzymes. In cellular models, knocking out either ISPD or FKTN prevents the formation of the tandem ribitol-phosphate structure. researchgate.net In the absence of functional FKRP, glycoforms with a single ribitol-phosphate accumulate, but the second unit cannot be added, confirming FKRP's role in transferring the second D-ribitol 5-phosphate. researchgate.net Furthermore, studies on the precursor-supplying enzyme Ribose-5-phosphate isomerase A (RPIA) show that its knockdown or knockout in human cells increases oxidative stress and can induce autophagy. researchgate.nettandfonline.com

Overexpression studies have also yielded significant insights. For instance, overexpressing ISPD in HEK293 cells or in patient-derived ISPD-deficient fibroblasts leads to an increased production of CDP-ribitol and can partially correct the associated glycosylation defects on α-dystroglycan. nih.gov

SystemGene(s) ManipulatedType of ManipulationKey FindingReference
Human Cells (HEK293, Fibroblasts)ISPDOverexpressionIncreased CDP-ribitol levels and partially corrected α-dystroglycan glycosylation defects. nih.gov
Eukaryotic cell modelsISPD or FKTNGene KnockoutPrevented the formation of tandem D-ribitol-5-phosphate structures on α-dystroglycan. researchgate.net
Eukaryotic cell modelsFKRPGene KnockoutResulted in the accumulation of glycoforms with only a single, but not tandem, D-ribitol-5-phosphate. researchgate.net
Human Cells (HeLa, Lung Cancer)RPIA (Ribose-5-phosphate isomerase A)Knockdown / KnockoutImpacts the precursor R5P pool and can lead to increased autophagy and cellular senescence. researchgate.nettandfonline.com

Metabolic Engineering Strategies for D-Ribitol 5-Phosphate Production

Metabolic engineering aims to rationally design and manipulate cellular pathways to increase the production of a target compound. For D-ribitol 5-phosphate, strategies primarily focus on increasing the availability of its precursors to boost the output of the biosynthetic pathway.

One of the most direct strategies is substrate supplementation. Research has shown that providing cells with D-ribitol or its precursor, D-ribose, can significantly increase the intracellular concentrations of D-ribitol 5-phosphate and its activated form, CDP-ribitol. nih.govelifesciences.org This approach has been validated in various models, from human cell lines to FKRP mutant mice. nih.gov In a study using muscle from FKRP mutant mice, treatment with either ribitol or ribose led to a substantial increase in the levels of key metabolites. nih.gov This strategy is particularly promising for diseases caused by missense mutations in enzymes like FKRP, as increasing the concentration of the CDP-ribitol substrate may enhance the residual activity of the mutant enzyme. nih.gov

MetaboliteFold Increase (Ribitol Treatment)Fold Increase (Ribose Treatment)Model SystemReference
Cellular Ribitol40.42x44.13xFKRP Mutant Mouse Muscle nih.gov
Ribitol 5-Phosphate3.27x2.94xFKRP Mutant Mouse Muscle nih.gov
CDP-Ribitol13.19x17.11xFKRP Mutant Mouse Muscle nih.gov

A more sophisticated metabolic engineering approach involves the development of chemical tools for metabolic labeling. whiterose.ac.uk Researchers have synthesized a panel of 1-azido-analogues of D-ribitol-5-phosphate. whiterose.ac.uk These probes are designed to be taken up by cells and incorporated into glycans in place of the natural molecule. whiterose.ac.uk The azide group then allows for bioorthogonal "click" chemistry reactions, enabling researchers to fluorescently tag and visualize the location and abundance of ribitol-phosphate-containing glycans like α-dystroglycan. eurocarb2025.com This provides a powerful tool to monitor changes in glycosylation in response to stimuli or in disease models. whiterose.ac.uk

Emerging Research Directions and Therapeutic Implications

D-Ribitol 5-Phosphate(2-) in Dystroglycanopathies Research

Dystroglycanopathies are a group of muscular dystrophies caused by the abnormal glycosylation of α-dystroglycan (α-DG), a crucial protein for muscle and brain development. nih.gov Research has identified defects in the synthesis and transfer of D-ribitol 5-phosphate as a central mechanism in a major subgroup of these disorders. nih.govnih.gov

The functional glycosylation of α-dystroglycan is essential for its ability to bind to extracellular matrix proteins like laminin (B1169045), which stabilizes the muscle cell membrane. nih.govnih.gov A key structural element of this glycan is a unique tandem repeat of D-ribitol 5-phosphate. whiterose.ac.ukglycoforum.gr.jp The biosynthesis of this structure is a multi-step process involving several enzymes, and mutations in the genes encoding these enzymes lead to dystroglycanopathy.

The primary pathomechanism involves the disruption of the synthesis of CDP-ribitol, the activated sugar donor required for the glycosylation process, or the transfer of ribitol (B610474) phosphate (B84403) itself. nih.govnih.gov

Key Enzymes in D-Ribitol 5-Phosphate-Related Dystroglycanopathies:

EnzymeGeneFunctionImpact of Deficiency
Isoprenoid synthase domain-containing protein ISPDCatalyzes the synthesis of CDP-ribitol from D-ribitol 5-phosphate and CTP. nih.govbiocyc.orguniprot.orgLeads to a deficiency of CDP-ribitol, preventing the subsequent transfer of ribitol phosphate to α-dystroglycan. nih.govnih.gov
Fukutin FKTNA ribitol-phosphate transferase that transfers ribitol phosphate from CDP-ribitol to the glycan chain of α-dystroglycan. nih.govdntb.gov.uaMutations impair the addition of ribitol phosphate, resulting in hypoglycosylated and non-functional α-dystroglycan. dntb.gov.ua
Fukutin-related protein FKRPAlso functions as a ribitol-phosphate transferase, using CDP-ribitol to extend the glycan chain. nih.govresearchgate.netDefective FKRP leads to a truncated glycan structure on α-dystroglycan, compromising its ligand-binding activity. nih.govresearchgate.net

Defects in these enzymes account for a significant portion of dystroglycanopathy cases worldwide, including Fukuyama congenital muscular dystrophy (FCMD) and limb-girdle muscular dystrophy type 2I (LGMD2I). nih.govnih.gov The resulting loss of functional α-dystroglycan makes muscle cells more susceptible to damage, leading to progressive muscle weakness and wasting. nih.gov

The understanding of the central role of CDP-ribitol deficiency has spurred the development of therapeutic strategies aimed at restoring its levels.

CDP-Ribitol Supplementation and Prodrugs : Direct supplementation with CDP-ribitol is hampered by its poor cell membrane permeability. glycoforum.gr.jpnih.gov To overcome this, researchers have developed membrane-permeable prodrugs, such as tetraacetylated CDP-ribitol. nih.govresearchgate.net In preclinical studies using mouse models of ISPD-deficient muscular dystrophy and patient-derived fibroblasts, these prodrugs successfully entered cells, restored α-dystroglycan glycosylation, and ameliorated the dystrophic pathology. nih.govnih.govresearchgate.net This provides a strong proof-of-concept for CDP-ribitol supplementation therapy. researchgate.net

Ribitol and Ribose Supplementation : Another approach involves providing the metabolic precursors to D-ribitol 5-phosphate. Administration of ribitol or D-ribose has been shown to increase intracellular levels of CDP-ribitol in cells and in mouse models. nih.govnih.gov This strategy is thought to boost the residual activity of mutant enzymes like ISPD or FKRP by increasing the concentration of their substrates. nih.gov Oral ribitol administration to FKRP-mutant mice restored functional α-dystroglycan and improved muscle and respiratory functions. repec.org Similarly, a case study of a patient with an FKRP mutation showed that oral ribose supplementation led to a significant increase in CDP-ribitol levels and a decrease in creatine (B1669601) kinase, a marker of muscle damage. nih.gov

Table of Preclinical Findings:

Therapeutic StrategyModel SystemKey FindingsReference(s)
Tetraacetylated CDP-ribitol (Prodrug)ISPD-deficient mouse modelAmeliorated dystrophic pathology; restored α-DG glycosylation. nih.govresearchgate.net
Tetraacetylated CDP-ribitol (Prodrug)ISPD-deficient patient fibroblastsRescued abnormal α-DG glycosylation. nih.govresearchgate.net
Ribitol SupplementationFKRP-mutant miceIncreased CDP-ribitol levels; restored functional α-DG; improved muscle and respiratory function. repec.org
Ribitol SupplementationISPD-mutant patient fibroblastsSignificantly increased α-DG glycosylation in a subset of patients. researchgate.net
Ribose SupplementationHuman patient with FKRP mutationIncreased CDP-ribitol levels; decreased creatine kinase. nih.gov

Role in Other Disease Pathogenesis

Emerging evidence suggests that the metabolic pathways involving D-ribitol 5-phosphate and its precursors may be implicated in other complex diseases.

Metabolic Disorders : The metabolism of pentose (B10789219) sugars is closely linked to systemic metabolic health. D-ribose, a precursor to D-ribitol 5-phosphate, can be phosphorylated to ribose-5-phosphate (B1218738), a key intermediate in the pentose phosphate pathway (PPP). nih.govresearchgate.net Recent studies have suggested a link between disturbances in D-ribose metabolism and type 2 diabetes mellitus (T2DM) and its complications. nih.govresearchgate.net Dysregulation of the PPP can impact energy metabolism and nucleotide synthesis, processes that are often altered in metabolic disorders. researchgate.net

Cancer : Cancer cells reprogram their metabolism to support rapid proliferation, often showing increased reliance on the pentose phosphate pathway (PPP). spandidos-publications.comnih.govoup.com The PPP provides ribose-5-phosphate for nucleotide synthesis and NADPH for antioxidant defense, both of which are critical for tumor growth. spandidos-publications.comoup.com Research on breast cancer cells has shown that supplementation with ribitol, which is converted intracellularly to D-ribitol 5-phosphate, alters central carbon metabolism. nih.govplos.org Specifically, ribitol treatment was found to enhance glycolysis and affect the TCA cycle, demonstrating that D-ribitol 5-phosphate metabolism can influence the metabolic wiring of cancer cells. nih.govresearchgate.net This has led to investigations into using ribitol to synergize with anti-cancer drugs. researchgate.net

Neurodegenerative Disorders : The metabolic precursor D-ribose has been implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's disease. researchgate.netfrontiersin.org Elevated D-ribose can promote the formation of advanced glycation end products (AGEs), which contribute to neuronal damage and cognitive impairment. frontiersin.orgaging-us.com Dysregulation of D-ribose metabolism is considered a potential risk factor for age-related neurodegeneration. frontiersin.org While D-ribose shows a clear link, the direct role of D-ribitol 5-phosphate is less understood. One study that tested the direct effect of ribitol on cortical rat neurons found no acute neurotoxicity, suggesting its role in brain dysfunction may be secondary or indirect. nih.gov

Biotechnological Applications and Production Research

The enzymes involved in D-ribitol 5-phosphate metabolism have potential uses in biotechnology.

Rare Sugar Production : Ribose-5-phosphate isomerase (Rpi), an enzyme in the PPP that interconverts ribose-5-phosphate and ribulose-5-phosphate, is being explored for the enzymatic production of rare sugars. nih.gov For instance, a novel Rpi from Curtobacterium flaccumfaciens has been characterized for its potential in producing D-allose, a low-calorie sweetener, from D-allulose. nih.gov This highlights how enzymes from the D-ribitol 5-phosphate synthesis pathway can be harnessed for industrial bioconversion.

Component Synthesis : D-ribitol-5-phosphate is used in the synthesis of monoclonal antibodies, which are critical tools for research and diagnostics, enabling studies of enzyme activities and cell surface receptors. biosynth.com

Bacterial Pathway Engineering : In many bacteria, D-ribitol 5-phosphate is a key component of cell wall teichoic acids. nih.govglycoforum.gr.jp The enzymes responsible for its synthesis, such as D-ribitol-5-phosphate cytidylyltransferase (TarI), are well-characterized in bacteria like Staphylococcus aureus. uniprot.orgresearchgate.net Understanding these bacterial pathways could open doors for developing new antimicrobial strategies or for engineering bacteria for specific biotechnological purposes.

Uncovering Novel Biological Roles and Sites of D-Ribitol 5-Phosphate Incorporation

The discovery of D-ribitol 5-phosphate in α-dystroglycan was its first identification in a mammalian glycan, and it remains the only confirmed site. whiterose.ac.uk However, this has spurred research to determine if this unique sugar has other biological roles. A key question is whether D-ribitol 5-phosphate is incorporated into other, yet-to-be-identified, glycoproteins or glycoconjugates in mammalian cells. whiterose.ac.uk

To address this, chemical tools are being developed to trace the metabolic fate of ribitol. Researchers have synthesized 1-azido-analogues of D-ribitol-5-phosphate to act as metabolic labeling probes. whiterose.ac.uk The strategy is that these azide-tagged probes will be metabolized by cells and incorporated into any glycans that use D-ribitol 5-phosphate. The azide (B81097) group then serves as a chemical handle, allowing for the detection and identification of these novel glycoconjugates. whiterose.ac.uk This line of research holds the potential to significantly expand our understanding of the cellular functions of D-ribitol 5-phosphate beyond its role in dystroglycan. whiterose.ac.uk

Q & A

Q. What is the metabolic role of D-ribitol 5-phosphate(2-) in cellular processes, and how can its flux be experimentally quantified?

D-ribitol 5-phosphate(2-) is a critical intermediate in the pentose phosphate pathway (PPP), contributing to nucleotide biosynthesis and redox balance. To quantify its flux, researchers employ isotopic labeling (e.g., 13C^{13}\text{C}-glucose) combined with mass spectrometry or NMR to track carbon flow through the PPP. Enzymatic assays using ribitol dehydrogenase (RDH) can measure its conversion to D-ribulose 5-phosphate, with NAD+^+/NADH spectrophotometric detection at 340 nm .

Q. Which enzymes catalyze the interconversion of D-ribitol 5-phosphate(2-), and how are their activities assayed?

Ribitol dehydrogenase (RDH) and ribulose-5-phosphate isomerase are key enzymes. Activity assays for RDH involve monitoring NAD+^+ reduction kinetics in a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0) with varying substrate concentrations. Kinetic parameters (KmK_m, kcatk_{cat}) are derived using Lineweaver-Burk plots or Michaelis-Menten curve fitting .

Q. How does D-ribitol 5-phosphate(2-) contribute to nucleotide biosynthesis, and what experimental models validate this role?

It serves as a precursor for phosphoribosyl pyrophosphate (PRPP), essential for purine/pyrimidine synthesis. Validation involves knockout studies in model organisms (e.g., E. coli or yeast) with PRPP synthase mutations, followed by HPLC quantification of nucleotide pools. Crystal structures of PRPP synthase (e.g., PDB 3mbi) reveal ribose 5-phosphate binding at active sites, corroborating its role .

Advanced Research Questions

Q. How can structural discrepancies in PRPP synthase-ligand complexes be resolved to clarify D-ribitol 5-phosphate(2-) binding mechanisms?

High-resolution X-ray crystallography (e.g., 1.9 Å resolution, PDB 3mbi) identifies ligand coordination sites. Molecular dynamics simulations further validate interactions, such as Mg2+^{2+} coordination with phosphate groups and hydrogen bonding with conserved residues (e.g., Lys/Arg side chains). Comparative analysis of orthologs (e.g., B. subtilis vs. human PRPP synthase) resolves species-specific adaptations .

Q. What experimental strategies address contradictions in reported KmK_mKm​ values for dehydrogenases acting on D-ribitol 5-phosphate(2-)?

Discrepancies arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Standardization using uniform buffers (e.g., 100 mM potassium phosphate) and substrate purity controls reduces variability. Meta-analyses of kinetic data (e.g., KmK_m = 8.5 mM for SpRDH vs. 0.04–0.16 mM for other RDHs) highlight evolutionary divergences in substrate affinity .

Q. How can isotopic tracing elucidate the crosstalk between D-ribitol 5-phosphate(2-) and lipid biosynthesis in cancer metabolism?

13C^{13}\text{C}-ribitol tracing in cancer cell lines, coupled with GC-MS analysis of fatty acid 13C^{13}\text{C}-enrichment, quantifies PPP-derived NADPH contribution to lipid synthesis. CRISPR-mediated PPP enzyme knockdowns (e.g., glucose-6-phosphate dehydrogenase) further dissect metabolic rerouting .

Q. What computational tools predict the regulatory impact of D-ribitol 5-phosphate(2-) accumulation on PPP enzymes?

Constraint-based metabolic modeling (e.g., COBRA Toolbox) simulates flux redistribution under substrate excess. Docking software (AutoDock Vina) predicts allosteric inhibition by modeling ribitol 5-phosphate binding to regulatory sites (e.g., PRPP synthase’s mGDP-binding domain) .

Methodological Notes

  • Structural Analysis : Use PDB entries (e.g., 3mbi, 2hcr) for homology modeling and ligand docking .
  • Kinetic Assays : Standardize NAD+^+ concentrations (0.05–1 mM) to avoid cofactor limitation artifacts .
  • Isotopic Tracing : Optimize LC-MS protocols for ribitol 5-phosphate detection (negative ion mode, m/z 229→97 transition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.